1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one
Overview
Description
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is a derivative of α-methyldopa . α-Methyldopa is a poorly absorbed antihypertensive agent and an amino acid analogue .
Molecular Structure Analysis
The molecular weight of this compound is 208.25 . Its molecular formula is C12H16O3 . The compound has a total of 15 heavy atoms , and its structure includes 4 rotatable bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.25 and a molecular formula of C12H16O3 . It has a topological polar surface area of 35.5Ų and an XLogP3 of 1.8 .Scientific Research Applications
Structural Analysis and Chemical Properties
- X-ray Structures and Computational Studies : The compound has been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction, highlighting its structural features and chemical properties (Nycz et al., 2011).
Biological Activities
- Antiviral and Cytotoxic Activities : Phenylpropanoids, including derivatives of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one, have shown significant antiviral and cytotoxic activities, particularly against the tobacco mosaic virus and various human tumor cell lines (Tang et al., 2017).
Pharmacological Optimization
- Cancer Therapeutic Development : This compound is part of a group of molecules being explored for their potential as small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitors, offering a novel approach to antagonize tumor growth in cancer treatment (Mun et al., 2012).
Cardioselective Applications
- Beta-Adrenoceptor Blocking Agents : Research has explored the cardioselectivity of derivatives, demonstrating their potential use in cardiovascular medicine (Rzeszotarski et al., 1979).
Photophysical Properties
- Solvatochromic Shift Methods and DFT Studies : Investigations into the solvatochromic properties of derivatives have been conducted, providing insights into their photophysical behaviors (Asiri et al., 2017).
Chemical Reactions and Synthesis
Acid-Catalyzed Reactions : The compound has been studied in various acid-catalyzed reactions, revealing insights into its chemical reactivity and potential applications in organic synthesis (Clark‐Lewis & Nair, 1967).
Synthesis of Metabolites : It has been used in the synthesis of potential in vitro metabolites of certain hallucinogens, indicating its utility in pharmacological research (Coutts & Malicky, 1974).
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as a potent inhibitor of tyrosinase, thereby affecting melanin synthesis .
Mode of Action
This compound inhibits tyrosinase in a competitive and reversible manner . It competes with the natural substrate of the enzyme, leading to a decrease in melanin production . The inhibition is reversible, meaning the compound’s effect can be reversed by increasing the concentration of the natural substrate .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This results in a decrease in melanin production, leading to a depigmenting effect .
Pharmacokinetics
It is known that the compound is a derivative of α-methyldopa, a poorly absorbed antihypertensive agent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of the action of this compound is a significant decrease in melanin production . This has been demonstrated in both mouse melanoma cells and human primary melanocytes . The compound has shown to have no detectable cytotoxicity, even with long-term treatment .
properties
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKRPKCBXPHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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